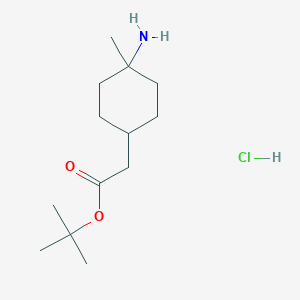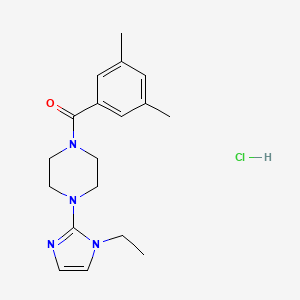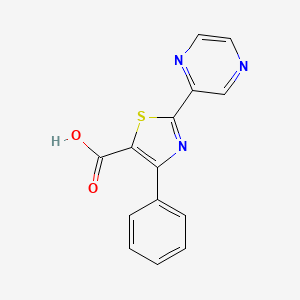
4-Phenyl-2-(pyrazin-2-yl)thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-2-(pyrazin-2-yl)thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a pyrazine ring and a phenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-(pyrazin-2-yl)thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors One common method includes the reaction of 2-aminopyrazine with α-bromoacetophenone to form an intermediate, which then undergoes cyclization with thiourea to yield the thiazole ring
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the pyrazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at various positions on the thiazole and pyrazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to partially or fully reduced pyrazine derivatives.
Applications De Recherche Scientifique
4-Phenyl-2-(pyrazin-2-yl)thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Phenyl-2-(pyrazin-2-yl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
- 4-Phenyl-2-(2-pyridyl)thiazole-5-carboxylic acid
- 4-Phenyl-2-(4-pyridyl)thiazole-5-carboxylic acid
- 4-Phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid
Uniqueness: 4-Phenyl-2-(pyrazin-2-yl)thiazole-5-carboxylic acid is unique due to the presence of the pyrazine ring, which can impart different electronic and steric properties compared to pyridine derivatives. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
4-phenyl-2-pyrazin-2-yl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2S/c18-14(19)12-11(9-4-2-1-3-5-9)17-13(20-12)10-8-15-6-7-16-10/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNOYYRPSQWYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=NC=CN=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
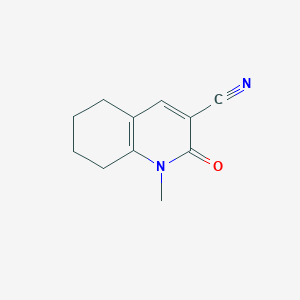
![6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol](/img/structure/B2950019.png)

![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]cyclohexanecarboxamide](/img/structure/B2950021.png)

![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-3-(phenylsulfonyl)propanamide](/img/structure/B2950025.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2950027.png)
![1-[5-(5-{[4-(Furan-2-carbonyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]azepane](/img/structure/B2950029.png)
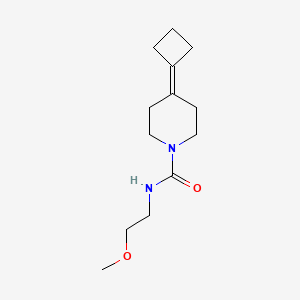

![N-(1-cyanocyclohexyl)-2-[(7-fluoro-1-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetamide](/img/structure/B2950034.png)
![4H-1,3-Benzodioxin-8-methanamine, 6-chloro-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]-](/img/structure/B2950035.png)
